N-benzyl-2-(methylamino)acetamide
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Overview
Description
N-benzyl-2-(methylamino)acetamide, also known as BMAA, is a compound that belongs to the class of amides. It is a solid substance .
Synthesis Analysis
The synthesis of cyanoacetamides, a class to which N-benzyl-2-(methylamino)acetamide belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The empirical formula of N-benzyl-2-(methylamino)acetamide is C10H14N2O . Its molecular weight is 178.235.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
N-benzyl-2-(methylamino)acetamide is a solid substance . Its molecular weight is 178.235 and its empirical formula is C10H14N2O .Scientific Research Applications
Anticonvulsant Activities
N-benzyl-2-(methylamino)acetamide derivatives have demonstrated significant potential in the field of anticonvulsant research. Studies have shown that compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamide possess structural features that contribute to their anticonvulsant activities. This has been attributed to the presence of specific molecular features, including certain oxygen atoms and phenyl groups (Camerman et al., 2005). Additionally, N-benzyl 2-acetamidoacetamides have been studied for their protection against seizures induced in animal models, further supporting their significance in anticonvulsant research (Choi et al., 1996).
Imaging and Diagnostic Applications
N-benzyl-2-(methylamino)acetamide derivatives have also been explored in imaging and diagnostic applications. For example, specific derivatives have been evaluated for their role in Positron Emission Tomography (PET) imaging of translocator protein in the brain, contributing to the understanding of neurological disorders (Yui et al., 2010). This highlights the compound's utility in advanced medical imaging techniques.
Chemical Synthesis and Structural Analysis
The compound and its derivatives have been subjects of interest in chemical synthesis and structural analysis. Studies have delved into the crystal structure and bonding interactions of various derivatives, providing insights into their chemical properties and potential applications in synthetic chemistry (Fritz-Langhals, 1994). This research is crucial for understanding the fundamental aspects of these compounds and their potential in various chemical applications.
Pharmacological Research
Beyond anticonvulsant activities, N-benzyl-2-(methylamino)acetamide derivatives have been studied for their broader pharmacological properties. For instance, research has been conducted on the synthesis and evaluation of these compounds for activities such as anticonvulsant and neuropathic pain-attenuating properties, highlighting their potential in developing new therapeutic agents (King et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-8-10(13)12-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMFSXXPSYKZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(methylamino)acetamide |
Citations
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